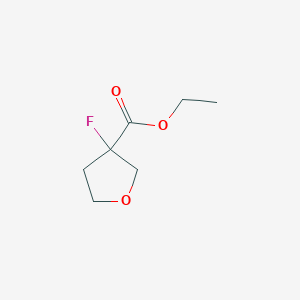

Ethyl 3-fluorooxolane-3-carboxylate

CAS No.:

Cat. No.: VC18059258

Molecular Formula: C7H11FO3

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11FO3 |

|---|---|

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | ethyl 3-fluorooxolane-3-carboxylate |

| Standard InChI | InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3 |

| Standard InChI Key | WYKHQMVEVKJDRD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCOC1)F |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₁FO₃ |

| Molecular Weight | 174.17 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely soluble in polar organic solvents (e.g., DCM, THF) |

| Density | Not reported |

Synthetic Routes and Methodologies

General Synthesis Strategies

The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically involves two primary steps:

-

Fluorination: Introduction of the fluorine atom into a precursor molecule.

-

Cyclization and Esterification: Formation of the oxolane ring and attachment of the ethyl ester group.

Fluorination Techniques

-

Electrophilic Fluorination: Use of reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 3-position of a dihydrofuran precursor.

-

Nucleophilic Fluorination: Substitution reactions with KF or CsF in polar aprotic solvents (e.g., DMF, DMSO).

Cyclization and Esterification

-

Acid-Catalyzed Cyclization: Treatment of γ-keto esters with fluoro-containing reagents under acidic conditions to form the oxolane ring.

-

Mitsunobu Reaction: Utilized for simultaneous esterification and ring closure in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, CH₃CN, 80°C, 12h | 65–75 |

| Cyclization | H₂SO₄ (cat.), EtOH, reflux, 6h | 70–80 |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95 |

Physicochemical and Reactivity Profiles

Reactivity

-

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions.

-

Ester Hydrolysis: Conversion to the corresponding carboxylic acid via saponification (NaOH, H₂O/EtOH).

-

Ring-Opening Polymerization: Potential for creating fluorinated polyesters under catalytic conditions.

Applications in Scientific Research

Medicinal Chemistry

-

Drug Candidates: The fluorine atom enhances metabolic stability and bioavailability, making the compound a valuable intermediate in anticoagulant and anti-inflammatory drug development.

-

Protease Inhibitors: Structural analogs have shown inhibitory activity against serine proteases (e.g., thrombin, trypsin).

Material Science

-

Polymer Synthesis: Serves as a monomer for fluorinated polymers with applications in coatings, membranes, and electronic materials.

-

Liquid Crystals: Derivatives exhibit mesomorphic properties suitable for display technologies.

Challenges and Future Directions

Synthetic Optimization

-

Green Chemistry: Adoption of solvent-free reactions or biocatalytic methods to improve sustainability.

-

Stereoselectivity: Development of asymmetric fluorination protocols to access enantiomerically pure variants.

Expanded Applications

-

Bioconjugation: Exploration of click chemistry for labeling biomolecules.

-

Energy Storage: Investigation into fluorinated electrolytes for lithium-ion batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume